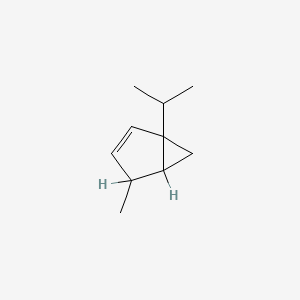beta-Thujene
CAS No.:
Cat. No.: VC1652084
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16 |
|---|---|
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
| Standard InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 |
| Standard InChI Key | GJYKUZUTZNTBEC-UHFFFAOYSA-N |
| SMILES | CC1C=CC2(C1C2)C(C)C |
| Canonical SMILES | CC1C=CC2(C1C2)C(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Beta-thujene has a bicyclo[3.1.0]hex-2-ene skeleton substituted at positions 1 and 4 by isopropyl and methyl groups, respectively . This distinctive structure classifies it as a bicyclic monoterpenoid, specifically a thujene derivative and a polycyclic olefin . The compound's structure consists of a six-membered ring fused to a cyclopropane ring, creating its characteristic bicyclic arrangement.
Chemical Identification
Beta-thujene is identified by various chemical nomenclature systems that help in its unambiguous identification in scientific literature and databases. Table 1 provides a comprehensive overview of these identification parameters.
Table 1: Chemical Identification Parameters for Beta-Thujene
Chemical Taxonomy
The chemical taxonomy of beta-thujene places it within a hierarchical classification system based on its structural features and chemical characteristics. This classification helps in understanding its relationship to other natural compounds.
Table 2: Chemical Taxonomy of Beta-Thujene
Natural Occurrence
Plant Sources
It is likely present in other plant species as well, particularly those known for producing terpene-rich essential oils.
Concentration in Essential Oils
The concentration of beta-thujene varies across different plant essential oils. In comparative studies of essential oil composition, beta-thujene has been found to represent a small but consistent percentage of the total oil content. Table 3 presents data on beta-thujene concentration in specific essential oil samples.
Table 3: Beta-Thujene Concentration in Plant Essential Oils
The IR (retention index) value of 925 provides a standardized parameter used in chromatographic identification of beta-thujene in complex mixtures .
Biological and Pharmacological Activities
Possible Bioactivities
While the search results provide limited direct information regarding the specific biological or pharmacological activities of beta-thujene itself, its classification as a monoterpenoid suggests potential bioactivities. Monoterpenes as a class are known to exhibit various biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.
Based on structural similarities with other monoterpenes, beta-thujene might share some of these bioactivities, though specific studies focusing on this compound would be necessary to confirm these potential effects. It is important to note that small structural differences among monoterpenes can result in significant differences in biological activity.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Beta-thujene is typically identified and quantified in plant essential oils and other natural products using chromatographic techniques, particularly gas chromatography (GC) coupled with various detection methods. The retention index (IR) value of 925 reported for beta-thujene serves as an important parameter for its identification in complex mixtures.
Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for the separation, identification, and quantification of volatile compounds like beta-thujene in essential oils. This technique allows for both structural confirmation through mass spectral matching and quantification based on peak integration.
Spectroscopic Identification
Spectroscopic methods complement chromatographic techniques in the structural elucidation and confirmation of beta-thujene:
-
Mass spectrometry provides fragmentation patterns specific to the compound
-
Nuclear magnetic resonance (NMR) spectroscopy allows for detailed structural analysis
-
Infrared spectroscopy can identify functional groups and structural features
These techniques collectively contribute to the unambiguous identification of beta-thujene in complex natural mixtures and in purified form.
Applications
Research and Development
Beta-thujene serves as an important marker compound in the analysis and quality control of essential oils. Its presence and concentration can help in the authentication of plant materials and their derived products, making it valuable in research and development contexts.
Research Gaps and Future Directions
Biological Activity Studies
The scientific literature would benefit from dedicated studies on the specific biological activities of beta-thujene, including:
-
Antimicrobial properties against various pathogens
-
Antioxidant capacity in different model systems
-
Anti-inflammatory effects in cellular and animal models
-
Potential effects on the central nervous system
Such studies would provide valuable insights into the compound's potential applications in pharmaceuticals, food preservation, and agricultural products.
Structure-Activity Relationships
Comparative studies of beta-thujene with related monoterpenes could elucidate structure-activity relationships that inform the rational design of terpene-based compounds for specific applications. Understanding how the unique structural features of beta-thujene influence its biological activities would contribute significantly to terpene chemistry.
Biosynthetic Pathways
Detailed investigation of the biosynthetic pathways leading to beta-thujene in various plant species would enhance understanding of terpene metabolism and potentially enable biotechnological production of this compound. Identifying the enzymes involved in beta-thujene biosynthesis could also provide targets for metabolic engineering aimed at optimizing production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume